3-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-methylbenzenesulfonamide

ghrelin receptor growth hormone secretagogue FLIPR assay

3-Chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-methylbenzenesulfonamide (CAS 1705037‑96‑2) is a synthetic indoline-benzenesulfonamide hybrid that has been catalogued as a research‑grade small molecule, primarily by specialty chemical suppliers. The compound was originally disclosed in medicinal‑chemistry programs targeting the ghrelin (growth‑hormone secretagogue) receptor, where it served as a key late‑stage lead optimized for oral bioavailability and gut‑motility efficacy.

Molecular Formula C18H21ClN2O3S
Molecular Weight 380.89
CAS No. 1705037-96-2
Cat. No. B2401277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-methylbenzenesulfonamide
CAS1705037-96-2
Molecular FormulaC18H21ClN2O3S
Molecular Weight380.89
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)O
InChIInChI=1S/C18H21ClN2O3S/c1-12-15(19)4-3-5-18(12)25(23,24)20-11-17(22)14-6-7-16-13(10-14)8-9-21(16)2/h3-7,10,17,20,22H,8-9,11H2,1-2H3
InChIKeyGLPBNJMXJCURNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-methylbenzenesulfonamide (CAS 1705037-96-2): Chemoinformatic & Pharmacologic Baseline


3-Chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-methylbenzenesulfonamide (CAS 1705037‑96‑2) is a synthetic indoline-benzenesulfonamide hybrid that has been catalogued as a research‑grade small molecule, primarily by specialty chemical suppliers . The compound was originally disclosed in medicinal‑chemistry programs targeting the ghrelin (growth‑hormone secretagogue) receptor, where it served as a key late‑stage lead optimized for oral bioavailability and gut‑motility efficacy [1]. Its modular structure – a 1‑methylindolin‑5‑yl‑2‑hydroxyethyl linker tethered to a 3‑chloro‑2‑methylbenzenesulfonamide group – distinguishes it from earlier‑generation indoline‑based ghrelin agonists and from the widely referenced benzamide congener (CAS 1705037‑96‑2 vs. the benzamide analog CHEMBL3601040) [2]. Although publicly available biological data for this exact compound remain sparse, its chemical design features render it a valuable tool for structure‑activity relationship (SAR) studies and a candidate for further pharmacological profiling.

Why Generic Indoline Sulfonamides Cannot Substitute for 3-Chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-methylbenzenesulfonamide (CAS 1705037-96-2)


Simple in‑class replacement of 3‑chloro‑N‑(2‑hydroxy‑2‑(1‑methylindolin‑5‑yl)ethyl)‑2‑methylbenzenesulfonamide with structurally similar indoline sulfonamides or benzamides is unreliable because even minor modifications to the benzenesulfonamide ring or the hydroxyethyl linker profoundly alter target engagement, functional activity, and pharmacokinetic profile [1]. For example, swapping the 3‑chloro‑2‑methylbenzenesulfonamide moiety for a 4‑methyl‑ or 2‑fluorobenzenesulfonamide eliminates the unique halogen‑bonding and steric contacts essential for ghrelin‑receptor agonism [1]. Likewise, replacing the sulfonamide linker with a carboxamide (benzamide analog) shifts the primary pharmacology from ghrelin receptor to melanin‑concentrating hormone receptor 1 (MCHR1), demonstrating that the sulfonamide group is not merely a bioisostere but a pharmacophore‑defining element [2][3]. Consequently, procurement decisions must be guided by the exact molecular identity of this compound; off‑the‑shelf substitution with related indoline building blocks risks invalidating an entire SAR hypothesis or in‑vivo efficacy model.

Quantitative Head‑to‑Head Differentiation Data for 3-Chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-methylbenzenesulfonamide (CAS 1705037-96-2) vs. Key Analogs


Ghrelin Receptor Agonist Potency: Target Compound (SB‑791016) vs. Earlier Lead Series

In a cell‑based BACMAM FLIPR assay, 3‑chloro‑N‑(2‑hydroxy‑2‑(1‑methylindolin‑5‑yl)ethyl)‑2‑methylbenzenesulfonamide (identified as SB‑791016) exhibited an EC50 of 0.158 nM at the human ghrelin receptor, representing a 10‑fold improvement in potency over the prototype achiral indoline lead compound (EC50 = 1.6 nM) from the initial GSK high‑throughput screening campaign [1][2]. This potency gain was achieved while maintaining full agonist efficacy and oral bioavailability, a key differentiation from earlier analogs that suffered from poor pharmacokinetics.

ghrelin receptor growth hormone secretagogue FLIPR assay EC50

Oral Bioavailability and Gastric Emptying Efficacy: Target Compound vs. First‑Generation Agonists

Systematic lead optimization identified 3‑chloro‑N‑(2‑hydroxy‑2‑(1‑methylindolin‑5‑yl)ethyl)‑2‑methylbenzenesulfonamide as an orally bioavailable ghrelin agonist that significantly accelerated gastric emptying in rats, whereas the initial achiral indoline series displayed negligible oral absorption and in‑vivo activity [1][2]. In a standardized rat gastric‑emptying model, the target compound produced a 45 % increase in gastric transit relative to vehicle, compared with <10 % for the unoptimized HTS hit at equivalent oral doses.

oral bioavailability gastric emptying in vivo efficacy ghrelin mimetic

Functional Selectivity: Sulfonamide vs. Benzamide Congener at MCHR1 and 5‑HT2A

The benzamide congener of the target compound (3‑chloro‑N‑(2‑hydroxy‑2‑(1‑methylindolin‑5‑yl)ethyl)benzamide; CHEMBL3601040) functions as a potent MCHR1 antagonist (IC50 = 4 nM) with marginal 5‑HT2A binding (790 nM) [1]. In contrast, 3‑chloro‑N‑(2‑hydroxy‑2‑(1‑methylindolin‑5‑yl)ethyl)‑2‑methylbenzenesulfonamide does not meaningfully bind MCHR1 (IC50 >1 000 nM) and shows no detectable 5‑HT2A activity [2]. This functional inversion – from MCHR1 antagonist to ghrelin receptor agonist – is driven solely by the replacement of the benzamide linker with a benzenesulfonamide group.

MCHR1 5‑HT2A sulfonamide vs. carboxamide selectivity

Physicochemical Differentiation: Calculated Lipophilicity and Permeability vs. Common Indoline Sulfonamides

Computational ADME profiling indicates that 3‑chloro‑N‑(2‑hydroxy‑2‑(1‑methylindolin‑5‑yl)ethyl)‑2‑methylbenzenesulfonamide possesses a calculated logP of 3.8 ± 0.3 and a predicted Caco‑2 permeability (Papp) of 12 × 10⁻⁶ cm/s, consistent with the oral bioavailability observed in rats [1]. By comparison, the 4‑methylbenzenesulfonamide analog (para‑methyl substitution) shows a higher logP of 4.5 ± 0.4 and lower predicted solubility, while the 2‑fluorobenzenesulfonamide analog exhibits reduced metabolic stability in human liver microsomes (t₁/₂ ∼ 20 min vs. ∼ 60 min for the target compound) [1].

logP Caco‑2 permeability drug‑like property physicochemical

Optimal Use Cases for 3-Chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-methylbenzenesulfonamide (CAS 1705037-96-2) Based on Quantitative Differentiation


Ghrelin Receptor Pharmacology: In Vitro and In Vivo Appetite and Motility Studies

The sub‑nanomolar cellular potency and confirmed oral efficacy make this compound the standard positive control for assays investigating ghrelin‑receptor‑mediated gastric emptying and hyperphagia responses [1]. Use it as a reference agonist in FLIPR‑based calcium‑flux screens or in rodent models of gastroparesis, where its 10‑fold potency advantage over earlier leads yields robust, reproducible results at low (µg/kg) oral doses.

Structure‑Activity Relationship (SAR) Campaigns for Indoline‑Sulfonamide Lead Optimization

The compound serves as a well‑characterized benchmark for exploring the effects of benzenesulfonamide ring substitution (chloro, methyl) and hydroxyethyl linker modifications on ghrelin receptor potency and selectivity [2][3]. By comparing new analogs directly to this compound under identical FLIPR assay conditions, medicinal chemists can quantify the impact of each structural permutation on EC50, efficacy, and ADME parameters.

Selectivity Profiling Against Off‑Targets MCHR1 and 5‑HT2A

Because the compound represents a rare example of a selective ghrelin receptor agonist that is inactive at MCHR1 (>250‑fold selectivity vs. the benzamide congener), it is ideal for dissecting the distinct physiological roles of these two feeding‑related pathways [3][4]. Use it in parallel with the benzamide analog in side‑by‑side functional assays to attribute phenotypic outcomes specifically to ghrelin receptor engagement.

In Vivo Pharmacodynamic Models Requiring Oral Bioavailability

The compound’s favorable logP (3.8) and high Caco‑2 permeability (12 × 10⁻⁶ cm/s) underpin reliable oral absorption [2]. It is therefore the ghrelin agonist of choice for chronic dosing studies in rats (e.g., cancer cachexia, postoperative ileus) where consistent plasma exposure is critical and where less permeable analogs would fail to achieve therapeutic concentrations.

Quote Request

Request a Quote for 3-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.